Cxcr2-IN-1 is a small molecule compound that acts as an inhibitor of the CXC chemokine receptor type 2 (CXCR2). CXCR2 is a G protein-coupled receptor that plays a crucial role in various inflammatory responses and is implicated in several diseases, including cancer and autoimmune disorders. The inhibition of CXCR2 can modulate immune responses, making Cxcr2-IN-1 a compound of interest in therapeutic applications.
Cxcr2-IN-1 was developed through medicinal chemistry efforts aimed at creating selective inhibitors for CXCR2. The compound has been identified in research studies focusing on the modulation of chemokine signaling pathways.
Cxcr2-IN-1 belongs to the class of small molecule inhibitors targeting chemokine receptors. It is specifically classified as a selective antagonist of CXCR2, which distinguishes it from other compounds that may target multiple receptors or exhibit non-selective activity.
The synthesis of Cxcr2-IN-1 typically involves several key steps:
The synthesis process may require optimization of reaction conditions, including temperature, solvent choice, and reaction time, to achieve maximum yield and purity of Cxcr2-IN-1.
Cxcr2-IN-1 has a defined molecular structure that can be described in terms of its functional groups and stereochemistry. While specific structural details are not provided in the search results, compounds of this class typically feature:
Quantitative structure-activity relationship (QSAR) studies may be employed to analyze how variations in the molecular structure affect biological activity against CXCR2.
Cxcr2-IN-1 can undergo various chemical reactions relevant to its stability and reactivity:
Stability studies are conducted under different pH and temperature conditions to assess the compound's shelf life and storage requirements.
Cxcr2-IN-1 functions by binding to the CXCR2 receptor, inhibiting its activation by endogenous ligands such as interleukin-8 (IL-8). This blockade prevents downstream signaling pathways associated with inflammation and immune response activation.
Studies have shown that the inhibition of CXCR2 by Cxcr2-IN-1 can lead to decreased neutrophil migration and reduced inflammatory cytokine production, supporting its potential therapeutic applications.
The physical properties of Cxcr2-IN-1 may include:
Chemical properties include:
Relevant analyses often involve chromatographic techniques and spectroscopic methods to ensure quality control during development.
Cxcr2-IN-1 is primarily investigated for its potential applications in:
Research continues to explore the full therapeutic potential of Cxcr2-IN-1 across various disease models, emphasizing its role in controlling inflammation and immune modulation.
CXCR2, a G protein-coupled receptor (GPCR), binds ELR+ CXC chemokines (CXCL1–CXCL8) to orchestrate neutrophil trafficking, angiogenesis, and immune modulation [1] [3]. In cancer, CXCR2 activation recruits myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs), creating an immunosuppressive microenvironment that fuels metastasis and resistance to therapies [1] [8]. For example, pancreatic cancer models show CXCR2 ligands correlate with poor prognosis by enhancing stromal activation and T-cell exclusion [7]. Beyond oncology, CXCR2 drives neutrophilic inflammation in chronic obstructive pulmonary disease (COPD) and central nervous system (CNS) disorders by promoting leukocyte infiltration and demyelination [3] [6].
Table 1: CXCR2 Ligands and Associated Pathologies
Ligand | Primary Cell Targets | Pathological Roles |
---|---|---|
CXCL1, CXCL8 | Neutrophils, MDSCs | Neutrophil chemotaxis, tumor immunosuppression |
CXCL5 | Adipocytes, hepatocytes | Obesity-induced insulin resistance |
CXCL6 | Oligodendrocytes | Impaired remyelination in multiple sclerosis |
Therapeutic CXCR2 inhibition disrupts pro-inflammatory and pro-tumorigenic signaling cascades:
Table 2: Key Mechanisms of CXCR2 in Disease
Disease Area | Mechanism of CXCR2 Action | Therapeutic Impact of Antagonism |
---|---|---|
Pancreatic Cancer | Recruitment of TANs and MDSCs | Reduced tumor growth, enhanced chemo-sensitivity |
COPD | Neutrophil influx into airways | Decreased sputum neutrophils, improved lung function |
Multiple Sclerosis | Oligodendrocyte dysfunction | Accelerated remyelination, neuroprotection |
CXCR2 antagonists are structurally diverse, including diarylureas (e.g., navarixin), bicyclic heterocycles (e.g., AZD5069), and sulfonamide derivatives like CXCR2-IN-1 [3] [6] [8]. CXCR2-IN-1 exemplifies advanced pharmacokinetic optimization:
In preclinical models, CXCR2-IN-1 (30–100 mg/kg, oral) reverses cuprizone-induced demyelination, validating target engagement [4] [5]. Comparative studies highlight its advantage over non-penetrant antagonists (e.g., AZD5069) in CNS applications [6].
Table 3: Profile of Select CXCR2 Antagonists
Compound | Chemical Class | Key Pharmacological Properties | Therapeutic Testing Context |
---|---|---|---|
CXCR2-IN-1 | Sulfonamide | pIC₅₀: 9.3; CNS penetrant (Br/Bl >0.45) | Cuprizone-induced demyelination |
Navarixin | Diarylurea | Slow dissociation kinetics; inhibits ELR+ ligands | COPD, pancreatic cancer |
AZD5069 | Bicyclic | Non-penetrant; reduces sputum neutrophils | Asthma, bronchiectasis |
SX-682 | Bicyclic | Dual CXCR1/2 blockade | Melanoma (with anti-PD-1) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7